Ethyl 2-(5-fluoropyrimidin-4-yl)acetate
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Overview
Description
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H9FN2O2 It is an ethyl ester derivative of 5-fluoropyrimidine, a fluorinated pyrimidine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate typically involves the reaction of 5-fluoropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the cleavage of the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Hydrolysis: 5-Fluoropyrimidine-4-acetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The fluorine atom in the pyrimidine ring can enhance its binding affinity to certain targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Similar structure with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |
InChI Key |
PHRBITXLBSXZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1F |
Origin of Product |
United States |
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